molecular formula C10H14O2 B15345018 Ethanol, 2-(2,4-dimethylphenoxy)- CAS No. 54411-20-0

Ethanol, 2-(2,4-dimethylphenoxy)-

Cat. No.: B15345018
CAS No.: 54411-20-0
M. Wt: 166.22 g/mol
InChI Key: DMMLIWIXFIVKFJ-UHFFFAOYSA-N
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Description

Ethanol, 2-(2,4-dimethylphenoxy)- is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This phenyloxy ethanol derivative is characterized by a phenolic ring substituted with methyl groups at the 2 and 4 positions, which is linked to an ethanol functional group . Calculated physical properties for this compound include a density of approximately 1.039 g/cm³ and a boiling point of around 276°C at standard atmospheric pressure . Compounds within the same structural class, such as the 2,6- and 3,5-dimethylphenoxy isomers, are frequently employed as key intermediates and building blocks in organic synthesis and pharmaceutical research . The ethanolic side chain provides a versatile handle for further chemical modification, making this class of molecules valuable for developing more complex target molecules . As a specialty fine chemical, it is essential for researchers in medicinal chemistry and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any form of personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54411-20-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)ethanol

InChI

InChI=1S/C10H14O2/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3

InChI Key

DMMLIWIXFIVKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCO)C

Origin of Product

United States

Applications As a Key Chemical Intermediate in Synthetic Strategies

Precursor in the Synthesis of Complex Organic Molecules

As a readily available building block, Ethanol (B145695), 2-(2,4-dimethylphenoxy)- is an ideal starting point for constructing elaborate molecular architectures. nih.govresearchgate.net Its conversion into key functional groups like carboxylic acids, esters, and hydrazides opens pathways to a multitude of more complex chemical entities.

The synthesis of nitrogen-containing heterocycles, such as oxadiazoles, represents a significant application of this precursor. The transformation begins with the conversion of the parent alcohol into a suitable carboxylic acid derivative, which is then elaborated into a hydrazide. This hydrazide is a critical intermediate for cyclization reactions to form the heterocyclic ring.

A general synthetic route involves a multi-step process:

Oxidation and Esterification : The primary alcohol of Ethanol, 2-(2,4-dimethylphenoxy)- is first oxidized to the corresponding carboxylic acid, 2-(2,4-dimethylphenoxy)acetic acid. This acid is then typically converted to its methyl or ethyl ester to facilitate the subsequent reaction.

Hydrazide Formation : The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like ethanol. ijper.org The nucleophilic acyl substitution reaction displaces the alkoxy group of the ester to form 2-(2,4-dimethylphenoxy)acetohydrazide.

Cyclization to Oxadiazoles : The acetohydrazide derivative can be cyclized to form various substituted 1,3,4-oxadiazoles. A common method involves reacting the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521), followed by acidification, to yield a 5-thiol-1,3,4-oxadiazole derivative. researchgate.net Alternative syntheses can produce other substitution patterns on the oxadiazole ring by reacting the hydrazide with different reagents like aroyl chlorides or orthoesters. nih.govresearchgate.net

These oxadiazole derivatives are a class of compounds extensively studied in medicinal and materials chemistry. ijper.orgnih.govorganic-chemistry.org

Table 1: Representative Synthesis of a 1,3,4-Oxadiazole Derivative

StepReactant(s)Key Reagent(s)Product
1Ethyl 2-(2,4-dimethylphenoxy)acetateHydrazine hydrate2-(2,4-Dimethylphenoxy)acetohydrazide
22-(2,4-Dimethylphenoxy)acetohydrazide1. CS₂, KOH2. HCl5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

The direct conversion of Ethanol, 2-(2,4-dimethylphenoxy)- to esters and carboxylic acids is a fundamental transformation that broadens its utility as an intermediate.

Carboxylic Acids: The primary alcohol can be oxidized to the corresponding carboxylic acid, 2-(2,4-dimethylphenoxy)acetic acid, using strong oxidizing agents. libretexts.org Common reagents for this transformation include potassium dichromate(VI) in sulfuric acid or Jones reagent (CrO₃/H₂SO₄). libretexts.orglibretexts.org The reaction typically requires heating under reflux to ensure the oxidation proceeds completely past the intermediate aldehyde stage. libretexts.org More modern and greener methods involving catalytic systems for the hydrocarboxylation of alcohols with CO₂ and H₂ have also been developed, presenting a potential route for this conversion. rsc.org

Substituted Esters: Esters are readily prepared from Ethanol, 2-(2,4-dimethylphenoxy)- through several established methods.

Fischer Esterification : This equilibrium-controlled reaction involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH). operachem.comlibretexts.orgmasterorganicchemistry.com Using the reactant carboxylic acid in excess or removing the water formed during the reaction drives the equilibrium towards the ester product.

Reaction with Acyl Chlorides or Anhydrides : For a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. libretexts.orglibretexts.org These reactions are often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl or carboxylic acid byproduct. operachem.com

Table 2: Examples of Ester Formation from Ethanol, 2-(2,4-dimethylphenoxy)-

Carboxylic Acid/DerivativeReaction TypeEster Product
Acetic AcidFischer Esterification2-(2,4-Dimethylphenoxy)ethyl acetate (B1210297)
Propanoic AcidFischer Esterification2-(2,4-Dimethylphenoxy)ethyl propanoate
Benzoyl ChlorideAcylation2-(2,4-Dimethylphenoxy)ethyl benzoate
Acetic AnhydrideAcylation2-(2,4-Dimethylphenoxy)ethyl acetate

Ethanol, 2-(2,4-dimethylphenoxy)- is an excellent candidate for use as a building block in such pathways. It can be synthesized and purified separately, and its functional handle—the primary alcohol—can be modified to prepare it for a key fragment-coupling reaction. For example, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) or an electrophilic aldehyde. This "activated" fragment can then be coupled with another, separately synthesized nucleophilic fragment to rapidly assemble a significant portion of the final target's molecular framework. The stability of the 2,4-dimethylphenoxy ether moiety ensures it remains intact during these transformations until a specific cleavage is desired.

Utilization in Fine Chemical Production and Specialty Chemical Manufacturing

The structural attributes of Ethanol, 2-(2,4-dimethylphenoxy)- make it a valuable starting material for the production of fine and specialty chemicals, which are pure, single substances produced in limited quantities for specific applications.

The versatility of Ethanol, 2-(2,4-dimethylphenoxy)- stems from the presence of multiple reactive sites within its structure. The primary alcohol group can undergo oxidation, esterification, and etherification to introduce a wide range of functional groups. The aromatic ring, while moderately deactivated by the ether oxygen, can potentially undergo electrophilic substitution reactions under specific conditions, allowing for further functionalization. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions if necessary. This multi-faceted reactivity allows chemists to use it as a scaffold, selectively modifying different parts of the molecule to build a library of diverse chemical structures for various applications.

The industrial-scale synthesis of Ethanol, 2-(2,4-dimethylphenoxy)- and its derivatives requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness. A likely scalable route to the parent compound is the Williamson ether synthesis, involving the reaction of 2,4-dimethylphenol (B51704) with a two-carbon electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Key process considerations for this synthesis include:

Catalyst/Base : The choice of base is critical. Strong bases like sodium hydroxide are effective but require careful handling. Weaker bases like sodium or potassium carbonate may require higher temperatures or longer reaction times but are safer and less corrosive. google.com

Solvent : The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Polar aprotic solvents are often used, but for greener processes, the use of a reactant in excess (e.g., ethylene glycol) as the solvent can be considered.

Temperature and Pressure : Reaction kinetics are highly dependent on temperature. The process must be optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition. Reactions are typically run at atmospheric or slightly elevated pressure. google.com

Purification : After the reaction, the product must be separated from unreacted starting materials, byproducts (e.g., salts), and the solvent. Scalable purification methods such as distillation, crystallization, and liquid-liquid extraction are employed to achieve the desired purity of the final product.

By carefully controlling these parameters, manufacturers can develop robust and economically viable processes for the production of Ethanol, 2-(2,4-dimethylphenoxy)- as a key intermediate for the broader chemical industry.

Ethanol, 2-(2,4-dimethylphenoxy)-: A Key Intermediate in Chemical Synthesis

Ethanol, 2-(2,4-dimethylphenoxy)-, is a significant chemical compound primarily utilized as an intermediate in the synthesis of more complex molecules. Its structural features, comprising a phenoxy group attached to an ethanol moiety, make it a versatile building block in organic chemistry. This article explores its role in synthetic strategies, with a particular focus on its application in producing chiral compounds.

Stereoselective Synthesis Employing the Phenoxyethanol Moiety

While Ethanol (B145695), 2-(2,4-dimethylphenoxy)- is not a chiral molecule itself, its derivatives are pivotal in stereoselective synthesis, particularly in the production of optically active herbicides. The biological activity of many aryloxyphenoxypropionate herbicides resides in a single enantiomer, making stereoselective synthesis a critical aspect of their production.

One common strategy involves the chiral resolution of a racemic mixture. wikipedia.org For example, the racemic herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid has been successfully separated into its enantiomers using chiral high-performance liquid chromatography (HPLC). nih.gov This separation allows for the isolation of the more active enantiomer.

Another approach is the use of a chiral starting material. A notable example is the synthesis of Fenoxaprop-p-ethyl, which can be achieved by reacting 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net This reaction proceeds with a Walden inversion, where the S-configuration of the starting material is converted to the R-configuration in the final product, yielding a high optical purity. researchgate.net

Enzymatic methods also offer a powerful tool for stereoselective synthesis in this context. nih.gov Lipases, for instance, can be used for the kinetic resolution of racemic esters, leading to the production of enantiomerically enriched acids and esters. mdpi.com The application of such biocatalysts can provide high enantioselectivity under mild reaction conditions. nih.gov

The table below summarizes various methods for achieving stereoselectivity in the synthesis of aryloxyphenoxypropionate herbicides.

MethodDescriptionExample
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.HPLC separation of 2-(4-chloro-2-methylphenoxy)propanoic acid enantiomers. nih.gov
Chiral Starting MaterialUse of an optically pure reactant to introduce chirality into the final product.Synthesis of Fenoxaprop-p-ethyl from ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer in a racemic mixture.Lipase-catalyzed resolution of fluorinated arylcarboxylic acids. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Ethanol, 2 2,4 Dimethylphenoxy

Reactivity Profile of the Ether Linkage

The ether bond in Ethanol (B145695), 2-(2,4-dimethylphenoxy)-, an aryl alkyl ether, exhibits characteristic reactivity, particularly in the context of cleavage reactions under specific conditions.

The aryl ether linkage in molecules such as Ethanol, 2-(2,4-dimethylphenoxy)-, is generally characterized by significant hydrolytic stability under neutral and basic conditions. However, under acidic conditions, particularly at elevated temperatures, the ether bond can undergo cleavage.

Research on related lignin (B12514952) model compounds containing α-O-4 aryl-ether linkages demonstrates that acid-catalyzed cleavage is a key degradation pathway. google.com The reaction proceeds via an SN1 mechanism, initiated by the protonation of the ether oxygen. This protonation creates a better leaving group, facilitating the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in the reaction rate. In the case of Ethanol, 2-(2,4-dimethylphenoxy)-, protonation would be followed by the departure of the more stable 2,4-dimethylphenol (B51704), leaving behind a primary carbocation derived from the ethanol backbone. The presence of water or other nucleophiles in the system then leads to the formation of new products. The rate of this degradation is influenced by factors such as temperature and the concentration of the acid catalyst. google.com For instance, studies on similar compounds have shown that increasing the reaction temperature and acid concentration significantly enhances the rate of ether bond cleavage. google.com

The cleavage of the aryl ether bond in Ethanol, 2-(2,4-dimethylphenoxy)- typically requires harsh reaction conditions, such as treatment with strong acids like HBr or HI. sigmaaldrich.comnih.gov The reaction mechanism is dependent on the nature of the substituents attached to the ether oxygen.

For aryl alkyl ethers like Ethanol, 2-(2,4-dimethylphenoxy)-, the cleavage occurs at the alkyl-oxygen bond rather than the aryl-oxygen bond. This is because the sp2-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. The reaction is initiated by the protonation of the ether oxygen by the strong acid. nih.govelectrochemsci.org The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the carbon of the ethyl group in an SN2 reaction, displacing the 2,4-dimethylphenol as the leaving group. nih.gov

The general reaction can be summarized as: Ar-O-R + HX → Ar-OH + R-X where Ar is the 2,4-dimethylphenyl group, R is the ethyl group, and X is a halogen.

It is important to note that the resulting phenol (B47542), 2,4-dimethylphenol, does not typically undergo further substitution of the hydroxyl group with a halide under these conditions. nih.govelectrochemsci.org The use of excess strong acid can, however, lead to the conversion of the initially formed alcohol from the alkyl part into an alkyl halide. electrochemsci.org

Table 1: General Conditions for Aryl Ether Cleavage

ReagentConditionsProductsMechanism
HBr or HIStrong acid, heat2,4-dimethylphenol and 2-bromoethanol (B42945) or 2-iodoethanolSN2

Transformations Involving the Aliphatic Hydroxyl Functional Group

The primary aliphatic hydroxyl group in Ethanol, 2-(2,4-dimethylphenoxy)- is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, and nucleophilic substitution.

The primary alcohol functionality of Ethanol, 2-(2,4-dimethylphenoxy)- can be oxidized to form the corresponding aldehyde, 2-(2,4-dimethylphenoxy)acetaldehyde, or further to the carboxylic acid, 2-(2,4-dimethylphenoxy)acetic acid. The outcome of the reaction depends on the choice of the oxidizing agent and the reaction conditions.

Voltammetric studies on the related compound, phenoxyethanol (B1677644), have shown that it can undergo anodic oxidation. google.com This electrochemical oxidation is a quasi-reversible, one-electron process that leads to the formation of an unstable cation radical as the primary product. google.com In chemical synthesis, controlled oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). For the complete oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed. The synthesis of (2,4-dimethylphenoxy)acetic acid, a known compound, often involves the reaction of 2,4-dimethylphenol with a haloacetic acid, but can also be envisioned through the oxidation of Ethanol, 2-(2,4-dimethylphenoxy)-. nih.gov

Table 2: Oxidation Products of Ethanol, 2-(2,4-dimethylphenoxy)-

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)2-(2,4-dimethylphenoxy)acetaldehyde
Potassium permanganate (KMnO₄)(2,4-Dimethylphenoxy)acetic acid

Esterification and Transesterification Reactions

The hydroxyl group of Ethanol, 2-(2,4-dimethylphenoxy)- can readily undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form the corresponding esters. orgsyn.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is a reversible process known as Fischer esterification. orgsyn.org To drive the reaction to completion, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation.

The general equation for the Fischer esterification is: R-COOH + R'-OH ⇌ R-COOR' + H₂O In this case, R'-OH is Ethanol, 2-(2,4-dimethylphenoxy)-.

Alternatively, esterification can be achieved under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org Transesterification, the conversion of one ester to another, is also a possible transformation where Ethanol, 2-(2,4-dimethylphenoxy)- can act as the nucleophilic alcohol, displacing another alcohol from an existing ester.

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the hydroxyl-bearing carbon, the hydroxyl group must first be converted into a good leaving group. sigmaaldrich.com This is typically achieved by protonating the alcohol in the presence of a strong acid, which converts the leaving group to water (H₂O), a much better leaving group. google.comsigmaaldrich.com

Once protonated, the resulting oxonium ion can be attacked by a nucleophile in an SN2 reaction, as it is a primary alcohol. google.com This allows for the synthesis of a variety of compounds by displacing the hydroxyl group with other functional groups. For example, reaction with hydrogen halides (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. sigmaaldrich.comnih.gov Other nucleophiles, such as azide (B81097) or cyanide, can also be introduced through this pathway.

Another common method for activating the hydroxyl group for nucleophilic substitution is its conversion to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles under milder conditions.

Table 3: Reagents for Nucleophilic Substitution of the Hydroxyl Group

ReagentIntermediate/Activated SpeciesProduct Functional Group
HBrOxonium ionBromoalkane
TsCl, pyridineTosylate esterVaries with subsequent nucleophile
SOCl₂Alkyl chlorosulfiteChloroalkane

Formation of Activated Intermediates for Further Derivatization

The primary hydroxyl group of the ethanol moiety in Ethanol, 2-(2,4-dimethylphenoxy)- is a key site for chemical modification. To facilitate further derivatization, this hydroxyl group is often converted into a more reactive intermediate. This transformation can be achieved through several key pathways:

Protonation: In the presence of a strong acid, the lone pair of electrons on the hydroxyl oxygen can be protonated to form an oxonium ion. This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H₂O), which can be readily displaced by a nucleophile in an Sₙ2 reaction.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide, a versatile intermediate for nucleophilic substitution and elimination reactions. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.

Tosylation: A widely used method for activating the hydroxyl group is its conversion to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack.

Formation of Alkoxides: Treatment with a strong base, such as sodium hydride (NaH), will deprotonate the hydroxyl group to form a reactive alkoxide. This alkoxide is a potent nucleophile that can participate in Williamson ether synthesis or react with various electrophiles.

These activation strategies are fundamental in synthesizing a wide array of derivatives from Ethanol, 2-(2,4-dimethylphenoxy)-, enabling the introduction of new functional groups and the construction of more complex molecules.

Reactivity of the Dimethyl-Substituted Aromatic Ring System

The 2,4-dimethylphenoxy moiety is the other major reactive center of the molecule. Its reactivity is predominantly governed by electrophilic aromatic substitution, a class of reactions characteristic of aromatic compounds. masterorganicchemistry.com

Electrophilic Aromatic Substitution Dynamics on the Phenoxy Moiety

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The ether oxygen atom attached to the ring and the two methyl groups significantly influence the rate and regioselectivity of this reaction. The general mechanism proceeds through a two-step process:

Formation of a Sigma Complex: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The stability of the intermediate sigma complex is a crucial factor in determining the reaction rate. Electron-donating groups on the ring stabilize the positive charge in the sigma complex, thereby increasing the reaction rate.

Influence of Methyl Substituents on Ring Activation and Directing Effects

The two methyl groups at positions 2 and 4, along with the ether linkage at position 1, play a pivotal role in dictating the outcome of electrophilic aromatic substitution on the phenoxy ring.

Ring Activation: Both the methyl groups and the ether oxygen are activating groups. The methyl groups are weakly activating due to their electron-donating inductive effect (+I effect). researchgate.net The ether oxygen is a strongly activating group due to the resonance effect (+M effect), where a lone pair of electrons on the oxygen is delocalized into the aromatic ring, increasing its electron density. researchgate.net This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

Directing Effects: These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

The ether oxygen at position 1 directs towards positions 2, 4, and 6.

The methyl group at position 2 directs towards positions 1, 3, and 6.

The methyl group at position 4 directs towards positions 1, 3, and 5.

The ultimate position of substitution is a result of the combined directing effects of all three groups. In this case, positions 3, 5, and 6 are the most likely sites for electrophilic attack. The directing influence of these substituents is summarized in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
-OCH₂CH₂OH1ActivatingOrtho, Para (positions 2, 4, 6)
-CH₃2ActivatingOrtho, Para (positions 1, 3, 6)
-CH₃4ActivatingOrtho, Para (positions 1, 3, 5)

This table illustrates the individual directing effects of the substituents on the aromatic ring.

Considering the combined effects, position 6 is strongly activated by both the ether and the 2-methyl group. Position 5 is activated by the 4-methyl group. Position 3 is activated by both the 2- and 4-methyl groups. Therefore, a mixture of products is possible, with the exact ratio depending on the specific electrophile and reaction conditions.

Steric and Electronic Effects on Overall Molecular Reactivity

Electronic Effects: As discussed, the electron-donating nature of the methyl groups and the ether oxygen significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. researchgate.net This activating effect is the dominant electronic factor influencing the ring's reactivity.

Steric Effects: Steric hindrance can play a significant role in determining the regioselectivity of the reaction. nih.gov The methyl group at position 2 and the bulky 2-hydroxyethoxy side chain can sterically hinder the approach of an electrophile to the adjacent positions. For instance, attack at position 3 might be sterically more favorable than at position 6, which is flanked by the ether linkage and a methyl group. The size of the incoming electrophile is also a critical factor; larger electrophiles will preferentially attack the less sterically hindered positions. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and chemical environment of Ethanol (B145695), 2-(2,4-dimethylphenoxy)- .

The ¹H NMR spectrum of Ethanol, 2-(2,4-dimethylphenoxy)- is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the substituent groups.

The protons can be categorized as follows:

Aromatic Protons: The 2,4-disubstituted benzene (B151609) ring will show three distinct proton signals. The proton at position 6 (adjacent to the oxygen) is expected to be a singlet or a narrow doublet. The protons at positions 3 and 5 will likely appear as doublets.

Methyl Protons: The two methyl groups on the aromatic ring will each produce a singlet.

Ethanol Side-Chain Protons: The two methylene (B1212753) groups (-O-CH₂- and -CH₂-OH) will give rise to two distinct signals, likely triplets due to coupling with each other. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Predicted ¹H NMR Data for Ethanol, 2-(2,4-dimethylphenoxy)-

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic H (position 6) ~6.8 s 1H
Aromatic H (position 5) ~6.9 d 1H
Aromatic H (position 3) ~7.0 d 1H
-O-CH ₂- ~4.0 t 2H
-CH ₂-OH ~3.8 t 2H
-OH Variable br s 1H
CH ₃ (position 2) ~2.2 s 3H
CH ₃ (position 4) ~2.3 s 3H

Predicted data based on analogous compounds and standard chemical shift tables. Actual values may vary.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data for Ethanol, 2-(2,4-dimethylphenoxy)-

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (C-O) ~154
Aromatic C (C-CH₃, C2) ~128
Aromatic C (C-CH₃, C4) ~130
Aromatic C (C-H, C3) ~130
Aromatic C (C-H, C5) ~121
Aromatic C (C-H, C6) ~112
-O-C H₂- ~68
-C H₂-OH ~61
-C H₃ (C2) ~16
-C H₃ (C4) ~20

Predicted data based on analogous compounds and standard chemical shift tables. Actual values may vary.

To confirm the assignments made from 1D NMR and to establish the complete bonding network, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. researchgate.net For Ethanol, 2-(2,4-dimethylphenoxy)- , a key correlation would be observed between the two methylene groups of the ethanol side chain (-O-CH₂- and -CH₂-OH). researchgate.netbldpharm.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. researchgate.net It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments in the tables above. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. researchgate.net For instance, the protons of the -O-CH₂- group would show a correlation to the aromatic carbon attached to the ether oxygen (C-1), and the protons of the methyl groups would show correlations to the aromatic carbons at positions 2 and 4. bldpharm.com

Ethanol, 2-(2,4-dimethylphenoxy)- does not possess any chiral centers. The molecule is achiral and therefore will not exhibit enantiomeric or diastereomeric forms. All carbon atoms in the ethanol side chain are sp³ hybridized but none are attached to four different substituents. Therefore, no specific stereochemical insights from NMR data are applicable in this case.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The molecular formula of Ethanol, 2-(2,4-dimethylphenoxy)- is C₁₀H₁₄O₂.

Calculated Exact Mass for C₁₀H₁₄O₂

Ion Formula Calculated Exact Mass (m/z)
[C₁₀H₁₄O₂]⁺ 166.0994

The observation of a molecular ion peak at or very near this calculated m/z value in an HRMS spectrum would confirm the elemental composition of the compound.

The fragmentation of Ethanol, 2-(2,4-dimethylphenoxy)- in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways. The molecular ion peak ([M]⁺) at m/z 166 would be observed. Key fragmentation patterns would likely involve:

Cleavage of the C-C bond in the ethanol side chain: This could lead to the formation of a [CH₂OH]⁺ fragment (m/z 31) and a [M - CH₂OH]⁺ fragment (m/z 135).

Cleavage of the ether bond: This could result in a [C₈H₉O]⁺ fragment (the dimethylphenoxy radical cation, m/z 121) or a [C₂H₅O]⁺ fragment (m/z 45).

Loss of water: Dehydration of the molecular ion could produce a fragment at m/z 148.

The relative intensities of these fragment ions would provide further structural confirmation.

Elucidation of Characteristic Fragmentation Patterns

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. While a specific mass spectrum for "Ethanol, 2-(2,4-dimethylphenoxy)-" (molar mass: 180.24 g/mol ) is not widely published, its fragmentation can be predicted based on established principles for alcohols and aromatic ethers.

The primary fragmentation pathways for ether-alcohols include alpha-cleavage and dehydration. libretexts.orgyoutube.com For "Ethanol, 2-(2,4-dimethylphenoxy)-", the molecular ion [M]•+ would have a mass-to-charge ratio (m/z) of 180. Key fragmentation processes would include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to an oxygen atom.

Cleavage of the C-C bond next to the hydroxyl group is a common pathway for primary alcohols, which would lead to the loss of a •CH₂OH radical and the formation of a 2,4-dimethylphenoxy radical cation, or more likely, the formation of a stable [CH₂OH]⁺ ion at m/z 31. youtube.comdocbrown.info

Cleavage of the bond between the aromatic ring and the ether oxygen is also highly probable. This would generate a stable 2,4-dimethylphenoxyl radical and a cation at m/z 45 ([C₂H₅O]⁺).

The most significant alpha-cleavage is expected to be the scission of the C-O bond of the ether linkage, leading to the formation of a highly stable 2,4-dimethylphenoxyl cation at m/z 121. This fragment is often the base peak in related phenoxyethanol (B1677644) structures. For instance, in the mass spectrum of the related compound "Ethanol, 2-(4-methylphenoxy)-", the base peak is observed at m/z 107, corresponding to the methylphenoxyl cation. nist.gov

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation for alcohols, which would produce a fragment ion at m/z 162. libretexts.orgyoutube.com

Aromatic Ring Fragmentation: Further fragmentation of the 2,4-dimethylphenoxyl cation (m/z 121) can occur, such as the loss of a methyl radical (•CH₃, 15 amu) to yield a fragment at m/z 106, or the loss of carbon monoxide (CO, 28 amu) to produce a fragment at m/z 93.

Predicted m/zProposed Fragment IonFragmentation Pathway
180[C₁₀H₁₄O₂]•+Molecular Ion
162[C₁₀H₁₂O]•+Loss of H₂O (Dehydration)
121[C₈H₉O]⁺Alpha-cleavage at ether linkage (loss of •C₂H₄OH)
45[C₂H₅O]⁺Cleavage at Ar-O bond
31[CH₂OH]⁺Alpha-cleavage at C-C bond of ethanol moiety

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of "Ethanol, 2-(2,4-dimethylphenoxy)-" and identifying any volatile impurities. sigmaaldrich.com In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase. researchgate.netresearchgate.net

For "Ethanol, 2-(2,4-dimethylphenoxy)-", the resulting chromatogram would ideally show a single, sharp peak corresponding to the pure compound at a specific retention time. The purity can be quantified by calculating the peak area percentage. The mass spectrometer then provides mass spectra for each eluting component, allowing for positive identification.

This technique is crucial for detecting potential impurities from its synthesis, such as:

Unreacted Starting Materials: Including 2,4-dimethylphenol (B51704) and any excess reactants from the etherification process.

Solvents: Residual solvents used during the synthesis and purification steps.

By-products: Isomeric products or compounds formed from side reactions.

The combination of retention time data from the gas chromatograph and the fragmentation patterns from the mass spectrometer allows for the unambiguous identification and quantification of the target compound and any co-eluting impurities, ensuring the material meets required purity standards. ttb.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Identification of Characteristic Functional Group Vibrations (e.g., C-O stretch, Ar-H bending)

O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, which is broadened by hydrogen bonding. docbrown.info

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.netphysicsopenlab.org

Aromatic C=C Vibrations: The presence of the benzene ring will give rise to several sharp bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations.

C-O Vibrations: Two distinct C-O stretching vibrations are expected. The aryl-alkyl ether (Ar-O-C) stretch typically appears as a strong band around 1230-1270 cm⁻¹. The primary alcohol (C-O) stretch will produce a strong band in the 1050-1085 cm⁻¹ region. jasco-global.com

Ar-H Bending: Out-of-plane (OOP) bending vibrations for the substituted aromatic ring will produce strong bands in the 800-900 cm⁻¹ region, with the exact position indicative of the 1,2,4-trisubstitution pattern.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional GroupExpected Intensity
O-H Stretch3600 - 3200AlcoholStrong, Broad (IR)
Aromatic C-H Stretch3100 - 3000Aromatic RingMedium to Weak
Aliphatic C-H Stretch3000 - 2850-CH₂, -CH₃Strong
Aromatic C=C Stretch1600 - 1450Aromatic RingMedium to Strong, Sharp
Aryl Ether C-O Stretch1270 - 1230Ar-O-CStrong (IR)
Alcohol C-O Stretch1085 - 1050C-OHStrong (IR)
Ar-H OOP Bending900 - 800Aromatic RingStrong (IR)

Analysis of Intermolecular Interactions and Hydrogen Bonding

The presence of a hydroxyl group makes "Ethanol, 2-(2,4-dimethylphenoxy)-" capable of forming intermolecular hydrogen bonds, which significantly influence its physical properties. The molecule contains one hydrogen bond donor (the -OH group) and two hydrogen bond acceptor sites (the hydroxyl oxygen and the ether oxygen). nih.govnih.gov

The primary and strongest intermolecular interaction is the hydrogen bond formed between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of a neighboring molecule (OH···OH). This interaction is responsible for the significant broadening of the O-H stretching band in the IR spectrum. nih.gov

Additionally, the ether oxygen can act as a hydrogen bond acceptor, leading to weaker OH···O-ether interactions. The relative prevalence of these different types of hydrogen bonds can be studied using concentration-dependent or temperature-dependent IR and Raman spectroscopy. msu.ru In compounds containing both phenol (B47542) and alcohol groups, interactions involving the more acidic hydrogen donor are generally preferred. bgu.ac.il While the alcohol in this compound is not phenolic, the principle of competing hydrogen bond acceptors (hydroxyl vs. ether oxygen) remains a key area of investigation for understanding its condensed-phase structure.

X-ray Crystallography for Solid-State Structural Determination

Determination of Molecular Conformation and Geometry in the Crystalline State

As of the current literature survey, a crystal structure for "Ethanol, 2-(2,4-dimethylphenoxy)-" has not been reported. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid.

Should a suitable single crystal of the compound be grown and analyzed, this technique would provide precise data on:

Molecular Geometry: Accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Molecular Conformation: The exact conformation of the flexible ethoxy side chain, including the torsion angles around the C-C and C-O bonds, would be defined. This would reveal whether any intramolecular interactions, such as a weak hydrogen bond between the hydroxyl group and the ether oxygen, exist in the solid state.

Crystal Packing: It would illustrate how the molecules arrange themselves in the crystal lattice, revealing the specific nature, geometry, and network of the intermolecular hydrogen bonds that hold the structure together.

This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Analysis of Crystal Packing and Intermolecular Hydrogen Bond Networks

The solid-state structure of Ethanol, 2-(2,4-dimethylphenoxy)-, is determined by the arrangement of molecules in the crystal lattice, a concept known as crystal packing. This arrangement is governed by various intermolecular forces, with hydrogen bonding being particularly significant for this molecule. Any molecule that possesses a hydrogen atom directly bonded to an oxygen or nitrogen atom has the capability for hydrogen bonding. libretexts.org In Ethanol, 2-(2,4-dimethylphenoxy)-, the hydroxyl (-OH) group is the primary site for forming strong hydrogen bonds.

The hydrogen atom of the hydroxyl group carries a partial positive charge, while the highly electronegative oxygen atom has a partial negative charge and available lone pairs of electrons. libretexts.orgyoutube.com This polarity allows for a strong electrostatic attraction between the hydrogen of one molecule and the oxygen of a neighboring molecule, forming a hydrogen bond. youtube.comyoutube.com These interactions cause the molecules to be "stickier," which significantly influences physical properties like boiling point. libretexts.org

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of phenoxy compounds like Ethanol, 2-(2,4-dimethylphenoxy)-. nih.gov These techniques exploit differences in the physicochemical properties of compounds, such as polarity and solubility, to achieve separation.

Column Chromatography for Purification of Reaction Mixtures

Column chromatography is a preparative technique widely employed to purify compounds from reaction mixtures. For the isolation of Ethanol, 2-(2,4-dimethylphenoxy)-, a glass column is typically packed with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through it.

Components of the mixture travel down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. Given the polarity of the hydroxyl group, Ethanol, 2-(2,4-dimethylphenoxy)- would be moderately polar. A typical elution might start with a non-polar solvent like n-hexane, followed by a gradual increase in the proportion of a more polar solvent like ethyl acetate (B1210297). This gradient elution allows for the separation of non-polar byproducts from the desired polar product. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure compound.

Table 1: Illustrative Column Chromatography Purification Scheme

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of n-hexane and ethyl acetate
Elution Step 1 100% n-hexane (to elute non-polar impurities)
Elution Step 2 90:10 n-hexane:ethyl acetate (to elute less polar impurities)
Elution Step 3 80:20 n-hexane:ethyl acetate (to elute the target compound)
Elution Step 4 50:50 n-hexane:ethyl acetate (to elute highly polar impurities)
Monitoring Thin-Layer Chromatography (TLC) of collected fractions

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise quantification and purity assessment of Ethanol, 2-(2,4-dimethylphenoxy)-. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing phenoxy compounds. mdpi.com In this setup, the stationary phase is non-polar (e.g., a C8 or C18 alkyl-silica column), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. nih.govepa.gov

The compound is dissolved in a suitable solvent, injected into the HPLC system, and passes through the column. Its retention time—the time it takes to travel from the injector to the detector—is a characteristic property under specific conditions and is used for identification. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength, and the area under the resulting peak is proportional to the concentration of the compound. nih.govresearchgate.net This allows for accurate quantification and determination of purity by comparing the area of the main peak to the areas of any impurity peaks.

Table 2: Representative HPLC Method Parameters

ParameterValue/Condition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) epa.gov
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Column Temperature 25 °C researchgate.net
Injection Volume 20 µL researchgate.net
Detection UV at 275 nm (typical for phenoxy compounds)
Expected Retention Time Dependent on exact conditions, but specific for the compound

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. walisongo.ac.id A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica gel.

To monitor a reaction synthesizing Ethanol, 2-(2,4-dimethylphenoxy)-, small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates. The distance traveled by a compound relative to the solvent front is known as the retention factor (Rf value), which is characteristic for a given compound and mobile phase. researchgate.net The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression. walisongo.ac.id

Table 3: TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel coated aluminum plate (Silica Gel 60 F254)
Mobile Phase n-hexane:ethyl acetate (e.g., 7:3 v/v) walisongo.ac.id
Visualization UV light (254 nm) and/or staining with a chemical agent (e.g., potassium permanganate)
Hypothetical Rf (Starting Material) ~0.6
Hypothetical Rf (Product) ~0.4

Liquid-Liquid Extraction Methodologies for Product Isolation

Liquid-liquid extraction is a fundamental technique used in the work-up stage of a chemical synthesis to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. nih.govwalisongo.ac.id

Following the synthesis of Ethanol, 2-(2,4-dimethylphenoxy)-, the reaction mixture is often quenched with water or an aqueous solution. This mixture is then transferred to a separatory funnel, and an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, is added. walisongo.ac.id The funnel is shaken to allow the transfer of the relatively non-polar organic product into the organic layer, while polar impurities, salts, and catalysts remain in the aqueous layer. The two layers are then separated. The organic layer containing the product may be washed further with brine to remove residual water before being dried over an anhydrous salt (like magnesium sulfate), filtered, and evaporated to yield the crude product, which can then be further purified by column chromatography.

Table 4: General Liquid-Liquid Extraction Protocol

StepActionPurpose
1. Quenching Add water to the reaction mixture.To stop the reaction and dissolve water-soluble salts and reagents.
2. Extraction Transfer to a separatory funnel and add an organic solvent (e.g., ethyl acetate).To dissolve the organic product into a phase separate from the aqueous phase. walisongo.ac.id
3. Separation Allow layers to separate and drain the aqueous layer.To physically separate the product-containing organic phase from aqueous impurities.
4. Washing Wash the organic layer with brine (saturated NaCl solution).To remove residual water and some polar impurities from the organic phase.
5. Drying Add an anhydrous drying agent (e.g., MgSO₄) to the organic layer.To remove all traces of water from the organic solvent.
6. Isolation Filter to remove the drying agent and evaporate the solvent.To obtain the crude solid or oily product.

Lack of Publicly Available Research Precludes Detailed Theoretical Analysis of Ethanol, 2-(2,4-dimethylphenoxy)-

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused on the chemical compound Ethanol, 2-(2,4-dimethylphenoxy)- . Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

While the methodologies outlined in the request—such as Density Functional Theory (DFT), ab initio calculations, HOMO-LUMO analysis, and conformational studies—are standard and powerful tools in computational chemistry for elucidating molecular properties, it appears that these specific investigations have not been published for "Ethanol, 2-(2,4-dimethylphenoxy)-".

The requested article structure is as follows:

Theoretical and Computational Chemistry Investigations of Ethanol, 2-(2,4-dimethylphenoxy)-

Theoretical and Computational Chemistry Investigations of Ethanol, 2 2,4 Dimethylphenoxy

Conformational Analysis and Energy Minimization Studies

Potential Energy Surface Mapping for Conformational Dynamics

To populate these sections with the required "thorough, informative, and scientifically accurate content," including detailed research findings and data tables, one would need access to published, peer-reviewed studies that have specifically modeled this molecule. Such studies would provide the necessary data points, such as calculated ground state energies, optimized geometries, electronic properties (like HOMO-LUMO gaps), and the relative energies of different conformers.

Searches for this information have been conducted, but no specific papers or datasets for "Ethanol, 2-(2,4-dimethylphenoxy)-" were found. The available literature includes studies on structurally related compounds, such as phenoxyethanol (B1677644), chlorophenoxy derivatives, and other dimethylphenoxy compounds. researchgate.netresearchgate.netnih.govacs.org However, extrapolating data from these related molecules to "Ethanol, 2-(2,4-dimethylphenoxy)-" would be speculative and would not meet the standard of scientific accuracy required for a focused analysis. The subtle effects of the specific placement of the two methyl groups on the phenoxy ring would significantly influence the electronic structure and conformational landscape, making such extrapolation unreliable.

Without primary research data, any attempt to generate the requested article would be hypothetical and would fail to provide the detailed, specific findings required. Therefore, until such research is conducted and published, a comprehensive theoretical and computational analysis of "Ethanol, 2-(2,4-dimethylphenoxy)-" remains an open area for future investigation.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for understanding the mechanisms of chemical reactions at a molecular level. For a molecule such as Ethanol (B145695), 2-(2,4-dimethylphenoxy)-, these methods can elucidate how it is formed and how it transforms, identifying the most energetically favorable pathways and the structures of high-energy transition states.

While specific computational studies on the formation of Ethanol, 2-(2,4-dimethylphenoxy)- are not extensively documented in public literature, the mechanisms can be inferred from standard organic reactions and computational studies on analogous compounds. The most common synthesis route is a variation of the Williamson ether synthesis, involving the reaction of a 2,4-dimethylphenoxide with a 2-haloethanol (e.g., 2-chloroethanol).

A typical computational investigation using Density Functional Theory (DFT) would model this Sₙ2 reaction. The process would involve locating the transition state (TS) structure where the phenoxide oxygen attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. The energy barrier (activation energy) for this reaction can be calculated, providing insights into the reaction kinetics.

For transformation mechanisms, computational studies on related phenoxyethanol compounds offer significant insights. For instance, research on the decomposition of 2-phenoxyethanol (B1175444) on platinum surfaces has utilized DFT to map out the reaction pathways. acs.org These studies show that C-O and C-C bond cleavages are critical steps, leading to products like benzene (B151609) and phenol (B47542). acs.org Similarly, DFT has been employed to understand the complex mechanisms of palladium-catalyzed C-H activation of phenoxyethanol derivatives. nih.govresearchgate.net These studies reveal that the reaction proceeds through a concerted metalation-deprotonation pathway, and they calculate the energetics of the macrocyclic transition states that control selectivity. researchgate.net

An illustrative reaction pathway for a hypothetical acid-catalyzed dehydration of Ethanol, 2-(2,4-dimethylphenoxy)- could be modeled to determine the activation energies for the formation of a carbocation intermediate and the subsequent elimination to form an alkene.

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction Pathway (Note: This data is illustrative to demonstrate the output of a computational study.)

StepSpeciesMethodBasis SetRelative Energy (kcal/mol)
1Reactants (Protonated Ether)DFT (B3LYP)6-311+G(d,p)0.0
2Transition State 1 (Water Loss)DFT (B3LYP)6-311+G(d,p)+35.2
3Intermediate (Carbocation)DFT (B3LYP)6-311+G(d,p)+15.8
4Transition State 2 (Deprotonation)DFT (B3LYP)6-311+G(d,p)+25.1
5Products (Alkene + H₃O⁺)DFT (B3LYP)6-311+G(d,p)-5.4

Computational methods are instrumental in predicting where a molecule is most likely to react. For Ethanol, 2-(2,4-dimethylphenoxy)-, several reactive sites can be analyzed. The primary alcohol is a site for oxidation or esterification. The aromatic ring is susceptible to electrophilic substitution, and the ether oxygen possesses lone pairs, making it a potential site for protonation.

DFT studies on the C-H olefination of 2-phenoxyethanols have successfully explained the origins of regioselectivity. nih.govresearchgate.net These studies show that by using a directing group, the palladium catalyst is guided to activate a specific C-H bond on the aromatic ring, typically at the meta position, in preference to the ortho or para positions. researchgate.net The computational models of the transition states revealed that steric and electronic factors within the catalyst-substrate complex are responsible for this high selectivity. researchgate.net

For electrophilic aromatic substitution on the dimethylphenoxy ring, computational models can predict the most likely position of attack by calculating the energies of the sigma complex (Wheland intermediate) for ortho, meta, and para substitution relative to the existing groups. The methyl groups are activating and ortho, para-directing, while the ether group is also activating and ortho, para-directing. The models would predict the final regiochemical outcome based on the combined electronic and steric effects of these substituents.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties, which can be used to validate experimental data and aid in the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy.

For Ethanol, 2-(2,4-dimethylphenoxy)-, a computational study would first involve optimizing the molecule's 3D geometry. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted shifts can be invaluable for assigning the signals in an experimental spectrum, especially for the aromatic protons and carbons where signals can be closely spaced.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for Ethanol, 2-(2,4-dimethylphenoxy)- (Note: This data is illustrative and based on typical values for similar structures. Actual calculated values may vary.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (Aromatic, C-O)154.5
C (Aromatic, C-CH₃)131.2
C (Aromatic, C-CH₃)130.5
CH (Aromatic)127.8
CH (Aromatic)121.0
CH (Aromatic)112.3
C (Ether, -O-CH₂)70.1
C (Alcohol, -CH₂-OH)61.5
C (Methyl)20.8
C (Methyl)16.3

Computational chemistry can simulate vibrational spectra (Infrared and Raman) by calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields the frequencies and intensities of the fundamental vibrational modes.

For Ethanol, 2-(2,4-dimethylphenoxy)-, a DFT frequency calculation would predict key vibrational modes that correspond to specific functional groups. These include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and alkyl groups, the C-O stretches of the ether and alcohol, and the characteristic aromatic C=C stretching vibrations. The calculated spectrum, often scaled by a small factor to correct for anharmonicity and other systematic errors, can be directly compared to an experimental IR or Raman spectrum to confirm the molecule's identity and structure.

Illustrative Data Table: Key Predicted Vibrational Frequencies (Note: This data is illustrative. Wavenumbers are in cm⁻¹.)

Vibrational ModePredicted Frequency (Scaled)Expected Intensity
O-H stretch (alcohol)3350Strong, Broad
C-H stretch (aromatic)3050Medium
C-H stretch (aliphatic)2960-2870Strong
C=C stretch (aromatic ring)1610, 1500Medium-Strong
C-O stretch (aryl ether)1240Strong
C-O stretch (primary alcohol)1050Strong

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to predict reactivity, particularly for electrophilic and nucleophilic attack.

For Ethanol, 2-(2,4-dimethylphenoxy)-, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential would be localized around the oxygen atoms of the ether and alcohol groups, indicating their role as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the alcohol's hydroxyl group would exhibit a region of high positive potential, marking it as a site for nucleophilic attack or hydrogen bond donation. The aromatic ring would show a moderately negative potential distributed above and below the plane of the ring due to the π-electron system.

A charge distribution analysis, such as a Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom. This provides a more detailed, numerical picture of the electron distribution suggested by the MEP map.

Illustrative Data Table: Calculated Partial Atomic Charges (NBO) (Note: This data is illustrative to demonstrate the output of a computational study.)

AtomPartial Charge (e)
O (Alcohol)-0.75
H (on O)+0.45
O (Ether)-0.58
C (Aromatic, C-O)+0.35
C (Alcohol, C-OH)-0.15
C (Ether, C-OAr)+0.05

This analysis confirms the high polarity of the O-H bond and the electron-rich nature of the oxygen atoms, which governs much of the molecule's intermolecular interactions and reactivity.

Non-Linear Optical (NLO) Properties and Related Theoretical Studies

An extensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the non-linear optical (NLO) properties and related theoretical studies of the chemical compound Ethanol, 2-(2,4-dimethylphenoxy)- .

Despite its structural similarity to other phenoxyethanol derivatives that have been investigated for their chemical and physical properties, this particular substituted compound appears to be uncharacterized in the context of theoretical and computational chemistry. Searches for experimental or computational data regarding its NLO characteristics, such as hyperpolarizability, or other quantum chemical calculations did not yield any specific findings.

Therefore, no data tables or detailed research findings on the NLO properties or other theoretical aspects of Ethanol, 2-(2,4-dimethylphenoxy)- can be presented. The scientific community has not, to date, published any work that would fall under the scope of this section for this specific molecule. Further research would be required to elucidate these properties.

Environmental Photochemistry and Chemical Degradation Pathways Academic Focus

Investigation of Photolytic Transformation Mechanisms under Controlled Conditions

The photolytic degradation of "Ethanol, 2-(2,4-dimethylphenoxy)-" is anticipated to be a significant environmental transformation pathway. The molecule possesses a chromophore, the substituted benzene (B151609) ring, which can absorb ultraviolet (UV) radiation from sunlight. This absorption can lead to the electronic excitation of the molecule, initiating a series of photochemical reactions.

The primary photolytic transformation mechanism is expected to be the cleavage of the ether bond (C-O) between the phenoxy group and the ethanol (B145695) moiety. This is a common photochemical reaction for phenoxy ether compounds. The absorption of a photon with sufficient energy can lead to the homolytic or heterolytic cleavage of this bond.

In the case of the closely related compound 2-(4-methylphenoxy)ethanol (B85395) (MPET), studies on its photocatalytic decomposition have shown that a key transformation product is p-cresol. ua.ptnih.gov This suggests that a primary degradation pathway involves the breaking of the ether linkage. By analogy, the photolysis of "Ethanol, 2-(2,4-dimethylphenoxy)-" is expected to yield 2,4-dimethylphenol (B51704) .

The reaction can be summarized as follows:

C₆H₃(CH₃)₂OCH₂CH₂OH + hν → C₆H₃(CH₃)₂OH + ⋅OCH₂CH₂OH

Further reactions of the resulting radicals would then occur. The ⋅OCH₂CH₂OH radical is likely to be oxidized to glycolaldehyde (B1209225) and subsequently to other smaller, more readily biodegradable molecules.

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic stability of "Ethanol, 2-(2,4-dimethylphenoxy)-" is predicted to be significant under typical environmental pH conditions (pH 5-9). The ether linkage in glycol ethers is generally stable to hydrolysis in the absence of strong acids or bases.

While specific kinetic data for the target compound are not available, studies on similar ether-linked aromatic compounds suggest that the rate of hydrolysis would be slow. The presence of the two methyl groups on the aromatic ring is not expected to significantly alter the electronic character of the ether linkage to make it substantially more susceptible to neutral or base-catalyzed hydrolysis.

However, under highly acidic conditions (low pH), the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis would lead to the cleavage of the ether bond, producing 2,4-dimethylphenol and ethylene (B1197577) glycol .

The rate of this acid-catalyzed hydrolysis would be dependent on the pH of the aqueous environment, with faster degradation occurring at lower pH values.

Characterization of Chemical Transformation Products

Based on the expected photolytic and hydrolytic degradation pathways, the primary chemical transformation products of "Ethanol, 2-(2,4-dimethylphenoxy)-" are anticipated to be:

2,4-Dimethylphenol: This is the primary aromatic transformation product expected from both photolysis and hydrolysis. It is a known environmental contaminant and has its own set of degradation pathways.

Ethylene Glycol: This is the aliphatic transformation product expected from the hydrolysis of the ether linkage. It is readily biodegradable in the environment.

Glycolaldehyde and other smaller oxygenated compounds: These are expected as secondary transformation products from the photo-oxidation of the ethanol moiety following photolytic cleavage.

The table below summarizes the expected primary transformation products and their generating pathways.

Transformation ProductGenerating Pathway(s)
2,4-DimethylphenolPhotolysis, Hydrolysis
Ethylene GlycolHydrolysis
GlycolaldehydePhotolysis (secondary)

Abiotic Degradation Pathways in Environmental Matrices

Beyond direct photolysis and hydrolysis, other abiotic degradation pathways for "Ethanol, 2-(2,4-dimethylphenoxy)-" in various environmental matrices are likely to be of lesser significance but should be considered.

In the atmosphere, the vapor-phase reaction with photochemically produced hydroxyl radicals (⋅OH) is a potential degradation pathway for many organic compounds. While specific data for the target compound is unavailable, the rate of this reaction for similar aromatic ethers suggests it could be a relevant process for its removal from the atmosphere.

In soil and sediment, the primary abiotic degradation process is likely to be hydrolysis, with the rate being highly dependent on the pH of the pore water. Adsorption to soil organic matter may also occur, which could influence its bioavailability and the rate of its degradation. The extent of adsorption would be influenced by the compound's octanol-water partition coefficient (Kow) and the organic carbon content of the soil or sediment.

The following table provides a qualitative overview of the expected importance of different abiotic degradation pathways in various environmental matrices.

Environmental MatrixPrimary Abiotic Degradation PathwaySecondary Abiotic Degradation Pathway(s)
Surface WaterPhotolysisHydrolysis
GroundwaterHydrolysis-
SoilHydrolysis-
AtmosphereReaction with ⋅OH radicalsDirect Photolysis

Q & A

Advanced Research Question

  • Oxadiazole-Thiol Moieties : The 1,3,4-oxadiazole ring in compound 4 enhances antibacterial activity by mimicking peptide bonds, enabling competitive inhibition of bacterial enzymes. The thiol group (–SH) provides nucleophilic sites for covalent binding .
  • Azomethine Linkers : Schiff bases (e.g., 8a–m ) exhibit broad-spectrum activity due to their planar structure and ability to chelate metal ions in microbial enzymes. Substituents like nitro groups (in 8b–d ) increase electrophilicity, enhancing target engagement .

What are the key challenges in crystallizing Ethanol, 2-(2,4-dimethylphenoxy)- derivatives?

Advanced Research Question
Crystallization hurdles include:

  • Polymorphism : Derivatives like 8a (brown crystalline solid) may form multiple crystal forms, complicating reproducibility. Slow evaporation from ethanol/water mixtures (1:1 v/v) mitigates this .
  • Solvent Trapping : Hydrazide derivatives (e.g., 6 ) often retain solvent molecules, distorting X-ray data. Soxhlet extraction with anhydrous ether removes residual solvents prior to analysis .

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